

Spectroscopic Profile of Griselinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Griselinoside	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Griselinoside**, an iridoid glucoside. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in research and drug development contexts. All data is sourced from the primary literature describing its isolation and structure elucidation.

Spectroscopic Data of Griselinoside

The structural determination of **Griselinoside** was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Mass Spectrometry (MS) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of **Griselinoside**. The 1H and 1G NMR data provide a detailed map of the carbon-hydrogen framework of the molecule. The spectra were recorded in a deuterated solvent, and chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for **Griselinoside** (in CD₃OD)



Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
1	5.76	d	9.2
3	7.42	S	
5	3.19	m	_
6	4.25	d	5.2
7	5.16	m	
9	2.76	dd	9.2, 8.0
10	1.09	d	6.8
1'	4.69	d	8.0
OCH₃-11	3.72	S	

Table 2: ¹³C NMR Spectroscopic Data for **Griselinoside** (in CD₃OD)



Position	Chemical Shift (δ) in ppm
1	95.8
3	152.9
4	110.1
5	38.5
6	79.8
7	132.5
8	145.9
9	47.2
10	14.1
11	169.2
1'	100.2
2'	74.8
3'	78.0
4'	71.7
5'	78.2
6'	62.9
OCH₃-11	51.9

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) was utilized to determine the exact mass and elemental composition of **Griselinoside**.

Table 3: Mass Spectrometry Data for Griselinoside



Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula	lon
HR-FAB-MS (Negative)	419.1298	C17H23O11	[M-H] ⁻

Infrared (IR) Spectroscopy

The infrared spectrum of **Griselinoside** reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data for Griselinoside

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400	O-H (hydroxyl groups)
1700	C=O (ester carbonyl)
1640	C=C (alkene)

Experimental Protocols

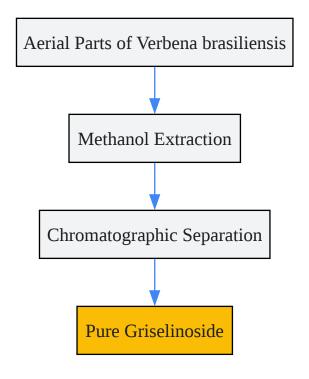
The following sections detail the methodologies employed for the isolation and spectroscopic analysis of **Griselinoside**.

Isolation of Griselinoside

Griselinoside was isolated from the aerial parts of Verbena brasiliensis. The dried plant material was extracted with methanol. The resulting extract was then subjected to a series of chromatographic separations to yield the pure compound.

Below is a DOT script visualizing the general workflow for the isolation of **Griselinoside**.





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A simplified workflow for the isolation of **Griselinoside**.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a nuclear magnetic resonance spectrometer. The sample was dissolved in deuterated methanol (CD₃OD).
 Chemical shifts were referenced to the residual solvent signals.
- Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed in the negative ion mode.
- Infrared Spectroscopy: The IR spectrum was obtained using an infrared spectrophotometer.

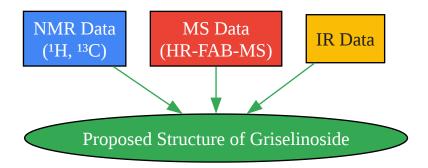
Signaling Pathways and Logical Relationships

Currently, there is no published research detailing the specific signaling pathways in which **Griselinoside** is involved. The primary focus of the existing literature has been on its isolation and structural characterization. Future research may explore the biological activities and molecular targets of this compound.



The logical relationship for the structural elucidation of **Griselinoside** is a deductive process based on the interpretation of spectroscopic data.

The following DOT script illustrates the logical flow of structure determination.



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Logical workflow for the structure elucidation of **Griselinoside**.

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